molecular formula C18H21N5O2S B6453999 1-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-8-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one CAS No. 2549043-24-3

1-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-8-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one

Cat. No.: B6453999
CAS No.: 2549043-24-3
M. Wt: 371.5 g/mol
InChI Key: MOHWPQQYLYEJAG-UHFFFAOYSA-N
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Description

The compound “1-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-8-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-8-yl core, which is a type of fused heterocyclic system . Compounds of this class exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Properties

IUPAC Name

1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c24-16(13-26-15-3-5-19-6-4-15)23-7-1-2-14-12-20-18(21-17(14)23)22-8-10-25-11-9-22/h3-6,12H,1-2,7-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHWPQQYLYEJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CSC3=CC=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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